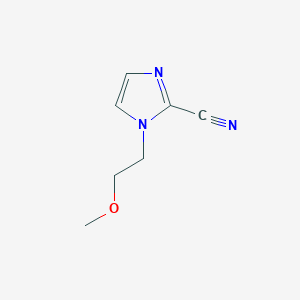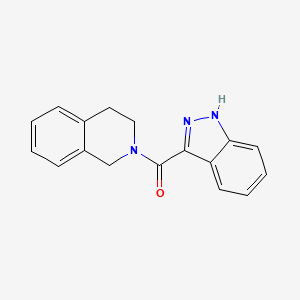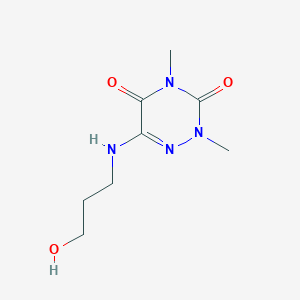
1-(2-Methoxyethyl)imidazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)imidazole-2-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a 2-methoxyethyl group and a nitrile group at the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of homogeneous catalysts and hazardous chemicals, which are managed under strict safety protocols to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyethyl)imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)imidazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-imidazolecarboxaldehyde: Known for its use in forming tripodal ligands and iron complexes.
2-Imidazolidinethione: Similar in reactivity and bonding to mercaptobenzimidazole, forming various metal complexes.
Uniqueness: 1-(2-Methoxyethyl)imidazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)imidazole-2-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-11-5-4-10-3-2-9-7(10)6-8/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
IZJYNMQXYBCOSS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=CN=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
![tert-butyl N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13881128.png)
![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)

![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)

![tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate](/img/structure/B13881176.png)
![2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881178.png)

![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetonitrile](/img/structure/B13881196.png)
![6-(4-Methoxyphenyl)-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881205.png)

![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)
